molecular formula C13H14N4O3S B5877598 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B5877598
M. Wt: 306.34 g/mol
InChI Key: BRPKDYSLOAGHIF-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves its interaction with cellular targets, leading to the inhibition of key biological processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity . In cancer cells, the compound can inhibit DNA replication and induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is unique due to its specific structural features, such as the presence of both a nitro group and a thiadiazole ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-13(2,3)11-15-16-12(21-11)14-10(18)8-6-4-5-7-9(8)17(19)20/h4-7H,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPKDYSLOAGHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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